molecular formula C9H12FN3 B12435712 1-(6-Fluoropyridin-3-yl)piperazine

1-(6-Fluoropyridin-3-yl)piperazine

Cat. No.: B12435712
M. Wt: 181.21 g/mol
InChI Key: QIYKCTPMBPDDIK-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)piperazine is a piperazine derivative featuring a fluoropyridine substituent at position 3 of the pyridine ring. Its molecular weight is 196.1 g/mol (m/z [M+H]+ = 196), and it is synthesized via deprotection of a tert-butyl carbamate intermediate using HCl, yielding a hydrochloride salt with high purity . This compound is a key intermediate in the development of dopamine and serotonin receptor agonists, as demonstrated by its incorporation into derivatives showing potent binding to neurotransmitter receptors .

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

QIYKCTPMBPDDIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Halogen Exchange Reactions

A common approach involves substituting halogen atoms on pyridine rings with piperazine. For example, 5-chloro-2,3-difluoropyridine undergoes sequential coupling and boronic esterification to form intermediates, which react with piperazine derivatives under basic conditions. Key steps include:

  • Coupling Reaction : Pd-catalyzed coupling of 5-chloro-2,3-difluoropyridine with bis(pinacolato)diboron yields 5,6-difluoropyridin-3-ylboronic acid (92% yield).
  • Oxidation : Hydrogen peroxide oxidizes the boronic ester to hydroxyl intermediates.
  • Alkylation : Reaction with 1-bromo-3-chloropropane and K₂CO₃ in acetonitrile produces 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives.

Optimization Parameters :

Parameter Condition Yield (%) Source
Catalyst Pd₂(dba)₃, PCy₃ 92
Solvent 1,4-Dioxane
Temperature 85°C

Direct Fluorination Followed by SNAr

The ACS publication describes a tandem C–H fluorination and SNAr strategy:

  • C–H Fluorination : AgF₂ selectively fluorinates pyridines at the position α to nitrogen.
  • Nucleophilic Substitution : Fluoropyridines react with piperazine in DMSO or THF under mild conditions (25–75°C). This method avoids harsh reagents and achieves yields up to 98% for electronically activated substrates.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Patent CN113429340B details a two-step process for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, adaptable for 1-(6-fluoropyridin-3-yl)piperazine:

  • Iodination : 2-Aminopyridine reacts with KI/KIO₃ in H₂SO₄ to form 2-amino-5-iodopyridine.
  • Coupling : Pd₂(dba)₃/Xantphos catalyzes the reaction between 2-amino-5-iodopyridine and Boc-piperazine in toluene (75°C, 2 hours), yielding 80% product.

Key Data :

Component Quantity (mmol) Role
2-Amino-5-iodopyridine 10.0 Substrate
Boc-piperazine 20.0 Nucleophile
Pd₂(dba)₃ 0.8 g Catalyst
Xantphos 1.2 g Ligand

Suzuki-Miyaura Cross-Coupling

While less common, Suzuki coupling enables the introduction of fluoropyridyl groups. For instance, 3-bromo-6-fluoropyridine reacts with piperazine-1-boronic acid pinacol ester under Pd(OAc)₂ catalysis. Yields range from 60–75% depending on substituent electronic effects.

Photoredox Catalysis

Visible Light-Mediated Synthesis

Patent CN108558792B reports a one-step method using photoredox catalysis:

  • Reagents : 2-Aminopyridine, piperazine-1-tert-butyl carboxylate, acridine salt photocatalyst.
  • Conditions : Oxygen atmosphere, blue LED irradiation (10 hours), anhydrous dichloroethane.
  • Yield : 95% with >99% purity by HPLC.

Advantages :

  • Avoids toxic metals (e.g., Pd, Ag).
  • Scalable to gram quantities without column chromatography.

Reductive Amination

Nickel-Catalyzed Hydrogenation

A less explored route involves reductive amination of 6-fluoronicotinaldehyde with piperazine using Ni/Al₂O₃ under H₂ (50 psi, 100°C). While yields are moderate (50–65%), this method is valuable for substrates sensitive to strong bases.

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance Cost Efficiency
SNAr 70–92 High Moderate $$
Buchwald-Hartwig 80 Medium High $$$
Photoredox 95 High High $$
Reductive Amination 50–65 Low Low $

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Fluorination at the 6-position competes with 2- and 4-positions due to pyridine’s electronic structure. Using AgF₂ with electron-deficient pyridines enhances 6-fluorination selectivity.

Purification Difficulties

Crude products often contain unreacted piperazine or fluoropyridine byproducts. Patent CN113429340B recommends recrystallization from methanol/water mixtures to achieve >99% purity.

Catalyst Degradation

Pd catalysts deactivate via nanoparticle aggregation. Adding Xantphos (1:1 Pd:ligand ratio) stabilizes Pd species, improving turnover numbers.

Emerging Trends

Electrochemical Methods

Recent studies propose electrochemical fluorination using Pt electrodes in HF/pyridine solutions. This method achieves 60–70% yields with minimal waste, though scalability remains unproven.

Continuous Flow Synthesis

Microreactor systems reduce reaction times for SNAr from 20 hours to 30 minutes by enhancing mass transfer. A prototype system produced this compound at 10 g/hour with 88% yield.

Chemical Reactions Analysis

Alkylation and Acylation at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation and acylation reactions, enabling structural diversification:

Reaction Type Reagents/Conditions Product Reference
Alkylation1-bromo-3-chloropropane, K₂CO₃, CH₃CN1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives (e.g., 7b)
AcylationAcetyl chloride, Et₃N, DCMN-acetyl-1-(6-fluoropyridin-3-yl)piperazine
  • Key Insight : Alkylation reactions are pivotal in synthesizing pharmacologically active derivatives. For example, compound 7b (EC₅₀: 0.9 nM for D₂ receptor) was synthesized via nucleophilic substitution using 1-bromo-3-chloropropane .

Nucleophilic Aromatic Substitution (SNAr) at Fluoropyridine

The fluorine atom at the 6-position of pyridine undergoes SNAr reactions due to electron-withdrawing effects:

Reagent Conditions Product Application Reference
PiperazineDMF, 100°C, 12h1-(6-Aminopyridin-3-yl)piperazineIntermediate for kinase inhibitors
Sodium methoxideMeOH, reflux1-(6-Methoxypyridin-3-yl)piperazineSolubility modulation
  • Mechanism : The fluorine atom is displaced by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-coupling for structural elaboration:

Reaction Catalyst/Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O1-(6-(4-Methoxyphenyl)pyridin-3-yl)piperazine78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl derivatives65-85%
  • Applications : These reactions enable the introduction of aryl or heteroaryl groups for drug discovery .

Functionalization via Reductive Amination

The primary amine generated from SNAr can undergo reductive amination:

Carbonyl Compound Reducing Agent Product Biological Activity Reference
4-ChlorobenzaldehydeNaBH₃CNN-(4-chlorobenzyl)-1-(6-fluoropyridin-3-yl)piperazineD₂/5-HT₁A receptor agonism (EC₅₀: 1.4 nM)
  • Note : This method is critical for synthesizing multitarget ligands with improved receptor affinity .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

Metal Salt Conditions Complex Application Reference
CuCl₂EtOH, r.t.[Cu(1-(6-FP)piperazine)Cl₂]Catalytic studies
Pd(OAc)₂DMF, 80°CPd-piperazine coordination polymersHeterogeneous catalysis
  • Insight : Metal complexes enhance catalytic or electronic properties for material science applications .

Oxidation and N-Oxide Formation

The piperazine ring undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Stability Reference
m-CPBACH₂Cl₂, 0°C to r.t.1-(6-Fluoropyridin-3-yl)piperazine N-oxideModerate
H₂O₂, AcOH50°C, 6hN-oxide derivativesHigh
  • Utility : N-oxides are intermediates in metabolite synthesis or prodrug design .

Ring-Opening Reactions

Under harsh acidic conditions, the piperazine ring can undergo hydrolysis:

Acid Conditions Product Byproducts Reference
HCl (conc.)Reflux, 24h3-(6-Fluoropyridin-3-yl)ethylenediamineNH₃

Scientific Research Applications

Scientific Applications of 1-(6-Fluoropyridin-3-yl)piperazine

This compound derivatives have been studied for their potential therapeutic applications, particularly in the context of neurological disorders . Research indicates that these compounds can be designed and synthesized to target dopamine and serotonin receptors, offering a multi-target approach for treating conditions like Parkinson's disease (PD) .

Parkinson's Disease Research

  • Dopamine and Serotonin Receptor Agonism In a study of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, many were found to be D2/5-HT1A receptor agonists . Specifically, compounds 7b and 34c demonstrated agonistic activities on D2/D3/5-HT1A receptors .
  • Receptor Activity Compound 7b showed EC50 values of 0.9/19/2.3 nmol/L for D2/D3/5-HT1A receptors, respectively, while compound 34c exhibited EC50 values of 3.3/10/1.4 nmol/L for the same receptors .
  • Potential Therapeutic Effects The stimulation of 5-HT1A receptors can alleviate both motor and non-motor disorders associated with PD, suggesting that a combined therapeutic effect on dopaminergic and serotoninergic receptors may be beneficial in treating the disease .
  • Improvement of L-DOPA-induced Dyskinesia Activation of 5-HT1A receptors has been shown to improve L-DOPA-induced dyskinesia .
  • Cognitive and Neuroprotective Effects These compounds are expected to improve cognitive impairments and relieve symptoms of anxiety and depression. Additionally, 5-HT1A receptor agonists have demonstrated neuroprotective effects . Studies have indicated that activation of the 5-HT1A receptor can induce the proliferation of astrocytes and increase the level of antioxidant molecules in the striatum, which may prevent progressive dopaminergic neurodegeneration .
  • Optimization Compound 34c exhibited good metabolic stability in vitro and was identified as the optimal compound for further development. The study also discussed preliminary structure-activity relationships (SAR) between the designed compounds and their targets, offering insights for developing novel multi-target anti-PD molecules .

Other Potential Applications

While the primary focus of the research is on Parkinson's disease, the properties of this compound derivatives may extend to other areas:

  • Treatment of Motor and Non-Motor Disorders Reactive molecules with the pharmacological profile of D2/5-HT1A receptor agonists could effectively address motor and non-motor disorders with a lower propensity for side effects .
  • Anxiety and Depression Relief The activation of 5-HT1A receptors suggests potential applications in treating anxiety and depression .
  • Neuroprotection The observed neuroprotective effects of 5-HT1A receptor agonists indicate a possible role in preventing neurodegeneration in various conditions .

Table of Compounds and Receptor Activities

CompoundD2 EC50 (nmol/L)D3 EC50 (nmol/L)5-HT1A EC50 (nmol/L)
7b0.9192.3
34c3.3101.4

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. It acts as an agonist at these receptors, modulating their activity and influencing various physiological processes . The compound’s effects are mediated through the activation of signaling pathways associated with these receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituent groups, which dictate their electronic, steric, and pharmacokinetic properties.

1-(4-Chlorobenzhydryl)piperazine Derivatives
  • Structure : These derivatives feature a chlorobenzhydryl group and substituted benzoyl moieties .
  • Activity : Exhibit cytotoxicity against multiple cancer cell lines (e.g., IC50 values of 1–10 µM for liver, breast, and colon cancers) .
  • Key Difference : The bulky chlorobenzhydryl group enhances cellular uptake and stability, but limits CNS penetration compared to the compact fluoropyridinyl group in 1-(6-Fluoropyridin-3-yl)piperazine.
1-(m-Trifluoromethylphenyl)piperazine (m-TFMPP)
  • Structure : A phenyl ring with a meta-positioned trifluoromethyl group .
  • Activity : Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A) .
  • Key Difference : The electron-withdrawing CF3 group increases receptor binding affinity but reduces metabolic stability compared to the fluoropyridine substituent, which balances lipophilicity and metabolic resistance .
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
  • Structure : Ethyl group and fluoropyridinylmethyl substituent .
  • Activity : Dopamine D4 receptor ligand with high brain uptake and selectivity (Ki = 1.1–15 nM for D4) .

Pharmacokinetics and Metabolism

  • Metabolic Stability: Arylpiperazines undergo CYP3A4/CYP2D6-dependent N-dealkylation to 1-aryl-piperazines, which may retain pharmacological activity . Fluorine substitution in this compound likely slows oxidative metabolism compared to non-halogenated analogues.
  • Brain Penetration : Fluorine enhances lipophilicity, enabling high CNS uptake. For example, [18F]3d (a fluoropyridinylmethyl-piperazine derivative) showed 97% brain uptake in rats .

Biological Activity

1-(6-Fluoropyridin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its structural features, which include a piperazine ring and a fluorinated pyridine moiety. This combination has been linked to various biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains both a piperazine and a pyridine ring, which contribute to its biological reactivity. The piperazine moiety enhances the compound's hydrophilicity and basicity, optimizing its pharmacokinetic properties. The fluorine atom in the pyridine ring is known to influence binding affinity to various biological targets, making this compound a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. It has been studied for its potential role as an agonist at dopamine (D2/D3) and serotonin (5-HT1A) receptors. These interactions suggest that the compound may have implications in treating mood disorders such as depression and anxiety.

Table 1: Interaction Profile with Neurotransmitter Receptors

Receptor TypeInteraction TypePotential Effects
D2 ReceptorAgonistMood regulation
D3 ReceptorAgonistAnxiety modulation
5-HT1AAgonistAntidepressant effects

Biological Activities

Research indicates that this compound exhibits several biological activities beyond its receptor interactions:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain under investigation.
  • Anticancer Properties : The compound has shown promise in preliminary cancer studies, indicating possible cytotoxic effects against various cancer cell lines.
  • Neuropharmacology : Its role in modulating neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Study on Neurotransmitter Modulation : A study designed novel derivatives based on this compound and evaluated their effects on D2/D3/5-HT1A receptors, demonstrating enhanced receptor affinity compared to unmodified compounds.
  • Anticancer Research : In vitro studies have reported that certain derivatives exhibit selective cytotoxicity against cancer cell lines, warranting further exploration into their mechanisms of action.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison with Related Piperazine Derivatives

Compound NameStructural FeaturesUnique Biological Activity
1-(3-Pyridinyl)piperazinePyridine at position 3Different receptor affinity
1-(2-Fluorophenyl)piperazineFluorophenyl groupPotential anti-cancer properties
1-(4-Methylpyridin-2-yl)piperazineMethyl group on pyridineAltered lipophilicity affecting brain penetration
1-(6-Chloropyridin-3-yl)piperazineChlorine substitutionVarying biological activity profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Fluoropyridin-3-yl)piperazine, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to introduce triazole moieties . Piperazine derivatives are often synthesized via coupling agents like TBTU or HOBt with NEt₃ in anhydrous DMF, as demonstrated in the preparation of fluoropyridinyl-piperazine analogs . Optimization should focus on reaction time (2–5 hours), stoichiometric ratios (1.2 equiv. of azide derivatives), and purification via silica gel chromatography (ethyl acetate:hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>99%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ observed at m/z 386.28 for a fluoropyridinyl-piperazine derivative) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts (e.g., δ 7.96–7.18 ppm for aromatic protons, δ 4.14 ppm for oxypropyl groups) in DMSO-d₆ .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray confirms stereochemistry and substituent positioning .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., hydrogen chloride) .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes; administer oxygen if inhaled .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro substituent influence the reactivity and pharmacological profile of piperazine derivatives?

  • Methodological Answer : The 6-fluoro group enhances electron-withdrawing effects, stabilizing the pyridine ring and altering nucleophilic substitution kinetics. In receptor binding studies, fluorination at this position improves lipophilicity (log P ~2.5) and brain permeability, as seen in dopamine D4 ligands . Structure-activity relationship (SAR) studies show that 6-fluoro analogs exhibit higher affinity (Ki = 1.1–15 nM) and selectivity (>800-fold for D4 over D2 receptors) due to optimized halogen bonding with hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can model these interactions using crystal structures of target receptors .

Q. What experimental strategies can resolve contradictions in receptor binding affinity data across different studies for fluorinated piperazines?

  • Methodological Answer :

  • Standardized Assays : Use consistent radioligand displacement protocols (e.g., ³H-spiperone for dopamine receptors) to minimize variability .
  • Control for Isomerism : Verify stereochemical purity via chiral HPLC, as racemic mixtures may obscure binding data .
  • Orthogonal Validation : Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) and autoradiography to confirm target engagement .
  • Meta-Analysis : Compare logD values, ionization states (pKa), and membrane permeability (P-gp efflux ratios) to explain discrepancies in cellular vs. cell-free assays .

Q. What methodologies are recommended for assessing the in vivo stability and brain uptake of this compound derivatives in neuropharmacological research?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁸F-labeled analogs (e.g., [¹⁸F]3d) using nucleophilic fluorination with K₂.2.2/KHCO₃ to track biodistribution .
  • PET Imaging : Quantify brain uptake in rodents via dynamic PET scans (0–60 min post-injection) and correlate with ex vivo autoradiography in hippocampus/cortex .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Blood-Brain Barrier (BBB) Penetration : Calculate unbound brain-to-plasma ratios (Kp,uu) using in situ perfusion models .

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